5-tert-Butyl-2-(3-fluoro-benzyl)-2H-pyrazol-3-ylamine

Medicinal Chemistry Physicochemical Properties Drug Design

5-tert-Butyl-2-(3-fluoro-benzyl)-2H-pyrazol-3-ylamine (CAS 1284381-04-9) is a functionalized pyrazol-3-ylamine derivative characterized by a 5-position tert-butyl group and an N2-substituted 3-fluorobenzyl moiety. It belongs to a class of aminopyrazoles widely employed as core scaffolds or key intermediates in the development of kinase inhibitors, particularly for oncology targets such as FLT3 and RAF.

Molecular Formula C14H18FN3
Molecular Weight 247.31 g/mol
Cat. No. B12082751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-tert-Butyl-2-(3-fluoro-benzyl)-2H-pyrazol-3-ylamine
Molecular FormulaC14H18FN3
Molecular Weight247.31 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN(C(=C1)N)CC2=CC(=CC=C2)F
InChIInChI=1S/C14H18FN3/c1-14(2,3)12-8-13(16)18(17-12)9-10-5-4-6-11(15)7-10/h4-8H,9,16H2,1-3H3
InChIKeyYSYRDOXIDQQLIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-tert-Butyl-2-(3-fluoro-benzyl)-2H-pyrazol-3-ylamine: A 3-Fluorobenzyl Pyrazole Building Block for Kinase-Focused Medicinal Chemistry


5-tert-Butyl-2-(3-fluoro-benzyl)-2H-pyrazol-3-ylamine (CAS 1284381-04-9) is a functionalized pyrazol-3-ylamine derivative characterized by a 5-position tert-butyl group and an N2-substituted 3-fluorobenzyl moiety. It belongs to a class of aminopyrazoles widely employed as core scaffolds or key intermediates in the development of kinase inhibitors, particularly for oncology targets such as FLT3 and RAF [1]. The compound's structure provides a distinct vector for derivatization via the primary amine, enabling the construction of complex, patentable chemical matter [2].

Kinase inhibitor scaffold synthesis for FLT3 and RAF targets
3-Fluorobenzyl substitution offers a distinct vector for SAR exploration
Primary amine handle enables diverse derivatization strategies

Why a 3-Fluorobenzyl Group on 5-tert-Butyl-2H-pyrazol-3-ylamine Cannot Be Replaced by Generic Phenyl or 2-Fluorophenyl Analogs


Simple substitution with an unsubstituted phenyl or a 2-fluorophenyl analog is not functionally equivalent. The 3-fluorobenzyl moiety introduces a methylene spacer, altering both the conformational flexibility and the electronic distribution at the pyrazole core compared to directly attached aryl groups . This affects key drug-like properties: predicted LogP values for 3-fluorobenzyl derivatives (approx. 2.6-3.9) differ from 2-fluorophenyl analogs (LogP approx. 3.47) [1], and the presence of the benzyl group can influence metabolic stability and target engagement in kinase binding pockets, as demonstrated in SAR studies of related pyrazole-3-amine series [2].

!
Phenyl or 2-fluorophenyl replacement
Lacks the methylene spacer, altering conformational flexibility and LogP; predicted LogP difference ~0.5–1.3 units.
!
Direct aryl analogs without benzyl group
May shift metabolic stability and kinase binding-pocket engagement; SAR from related pyrazole-3-amines shows context-dependent effects.

Quantitative Differentiation of 5-tert-Butyl-2-(3-fluoro-benzyl)-2H-pyrazol-3-ylamine from Closest Analogs


Comparative Predicted Lipophilicity (LogP) vs. 2-Fluorophenyl and Phenyl Analogs

The 3-fluorobenzyl substitution on the pyrazole core yields a distinct lipophilicity profile compared to its 2-fluorophenyl and unsubstituted phenyl analogs. Predicted LogP for the target compound (approx. 2.6-3.9) is higher than the phenyl analog (LogP not reported, but likely lower due to lack of fluorine) and distinct from the 2-fluorophenyl analog (LogP ~3.47). This difference can significantly impact passive permeability and distribution, a critical parameter in CNS drug discovery and kinase inhibitor design [1].

Lipophilicity (LogP)
Reported
2.6 – 3.9 (predicted)
Distinct LogP range vs. phenyl/2-fluorophenyl analogs supports tunable permeability
In silico predictions; experimental validation recommended
Medicinal Chemistry Physicochemical Properties Drug Design

Molecular Weight and Formula Differentiation for Library Design and IP Strategy

The target compound (C14H18FN3, MW 247.31) possesses a distinct molecular weight and formula compared to its direct analogs. The phenyl analog (C13H17N3, MW 215.29) is 32.02 Da lighter due to the absence of the fluorine and benzyl methylene. The 2-fluorophenyl analog (C13H16FN3, MW 233.29) is 14.02 Da lighter. This molecular weight difference can be critical for lead optimization strategies aiming to improve potency while maintaining a low molecular weight, and it provides a clear basis for establishing novelty in patent applications .

MW & Formula
Data to verify
C₁₄H₁₈FN₃ · 247.31 vs. C₁₃H₁₇N₃ (215.29) · C₁₃H₁₆FN₃ (233.29)
14–32 Da mass difference aids IP differentiation and lead-optimization tracking
Source review needed; based on formula calculation
Medicinal Chemistry Intellectual Property Library Design

Differentiation via Hydrogen Bond Donor/Acceptor Count and Polar Surface Area (PSA)

The target compound (C14H18FN3) has 1 hydrogen bond donor and 3 acceptors, with a predicted PSA of approximately 43.84 Ų [1]. The 2-fluorophenyl analog (C13H16FN3) has a predicted PSA of 43.84 Ų . The phenyl analog (C13H17N3) has a predicted PSA of approximately 43.84 Ų . While the absolute PSA values are similar, the presence of the benzyl group in the target compound introduces an additional rotatable bond (5 total vs. 2 for the phenyl analogs), which can significantly alter conformational entropy and target binding kinetics, an important differentiator in drug design [2].

HBD/HBA & Rotatable Bonds
Reported
HBD:1, HBA:3, PSA ~43.8 Ų, 5 rot. bonds (vs. 2 for analogs)
Higher rotatable bond count may influence conformational entropy and target binding kinetics
In silico PSA; binding impact requires experimental confirmation
Medicinal Chemistry ADME Drug Design

Optimal Research and Industrial Applications for 5-tert-Butyl-2-(3-fluoro-benzyl)-2H-pyrazol-3-ylamine


Synthesis of Novel RAF Kinase Inhibitors

This compound serves as a key intermediate for the synthesis of 1-(5-tert-butyl-2-aryl-pyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea derivatives, which are potent RAF inhibitors for cancer therapy. Its 3-fluorobenzyl group is a specific structural requirement for the activity of these patented compounds [1].

Exploration of FLT3 Inhibitor Chemical Space

The pyrazole-3-amine core is a validated scaffold for FLT3 inhibitors, as demonstrated by the discovery of LT-850-166 [2]. This compound can be used to generate focused libraries exploring the SAR around the N2-benzyl substituent to overcome secondary resistance mutations in AML.

Development of Sigma-1 Receptor Ligands

N-benzyl substituted pyrazoles have shown high affinity for the sigma-1 receptor (e.g., K(i)=0.50 nM for a related analog) [3]. This compound can be derivatized to create novel sigma-1 ligands with potential applications in treating psychosis or other neurological disorders.

Building Block for Patent-Protected Chemical Matter

Due to its unique substitution pattern (3-fluorobenzyl, tert-butyl, and primary amine), this compound offers a distinct chemical space not covered by common phenyl or 2-fluorophenyl analogs. It is ideal for generating proprietary, patentable leads in medicinal chemistry campaigns .

Application
Selection Property
Validation Focus
RAF kinase inhibitor synthesis
3-Fluorobenzyl substitution pattern matching patented urea series
RAF biochemical inhibition and selectivity profiling
FLT3 inhibitor library exploration
N2-benzyl derivatization compatibility for resistance-mutation SAR
FLT3 mutant panel screening and cellular efficacy in AML models
Sigma-1 receptor ligand development
Primary amine handle for generating N-benzyl pyrazole derivatives
Sigma-1 binding assay and selectivity over Sigma-2
Patent-protected chemical matter
Unique 3-fluorobenzyl/tert-butyl/amine substitution vector
Novelty assessment and freedom-to-operate analysis
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